molecular formula C9H12O3S B13603643 (1S)-1-(3-methanesulfonylphenyl)ethan-1-ol

(1S)-1-(3-methanesulfonylphenyl)ethan-1-ol

Cat. No.: B13603643
M. Wt: 200.26 g/mol
InChI Key: AIQAQFDMERPUAH-ZETCQYMHSA-N
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Description

(1S)-1-(3-methanesulfonylphenyl)ethan-1-ol: is an organic compound characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-methanesulfonylphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.

    Sulfonylation: The precursor undergoes sulfonylation using methanesulfonyl chloride in the presence of a base like pyridine or triethylamine. This step introduces the methanesulfonyl group to the phenyl ring.

    Reduction: The intermediate product is then subjected to reduction conditions to introduce the ethan-1-ol moiety. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-methanesulfonylphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the compound, potentially converting it into different alcohols or hydrocarbons.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Bases: Pyridine, triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce various alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(3-methanesulfonylphenyl)ethan-1-ol is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used to synthesize drugs with specific therapeutic properties.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (1S)-1-(3-methanesulfonylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The methanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3-methanesulfonylphenyl)ethan-1-amine: Similar structure but with an amine group instead of an alcohol.

    (1S)-1-(3-methanesulfonylphenyl)propan-1-ol: Similar structure but with a propanol moiety instead of ethanol.

    (1S)-1-(3-methanesulfonylphenyl)butan-1-ol: Similar structure but with a butanol moiety instead of ethanol.

Uniqueness

(1S)-1-(3-methanesulfonylphenyl)ethan-1-ol is unique due to its specific combination of a methanesulfonyl group and an ethan-1-ol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

(1S)-1-(3-methylsulfonylphenyl)ethanol

InChI

InChI=1S/C9H12O3S/c1-7(10)8-4-3-5-9(6-8)13(2,11)12/h3-7,10H,1-2H3/t7-/m0/s1

InChI Key

AIQAQFDMERPUAH-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)S(=O)(=O)C)O

Canonical SMILES

CC(C1=CC(=CC=C1)S(=O)(=O)C)O

Origin of Product

United States

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